molecular formula C10H12N2O5 B6340129 N,4-Dimethoxy-N-methyl-3-nitrobenzamide CAS No. 1217540-25-4

N,4-Dimethoxy-N-methyl-3-nitrobenzamide

Cat. No.: B6340129
CAS No.: 1217540-25-4
M. Wt: 240.21 g/mol
InChI Key: KSWMVTSQULHJRH-UHFFFAOYSA-N
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Description

N,4-Dimethoxy-N-methyl-3-nitrobenzamide (CAS 1217540-25-4) is a benzamide derivative with the molecular formula C₁₀H₁₂N₂O₅ and a molecular weight of 240.21 g/mol . The compound features a benzamide backbone substituted with a nitro group (-NO₂) at the 3-position, a methoxy group (-OCH₃) at the 4-position, and an N-methyl-O-methoxy group (-N(CH₃)OCH₃) on the amide nitrogen.

Properties

IUPAC Name

N,4-dimethoxy-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-11(17-3)10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWMVTSQULHJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Regioselectivity Challenges

Nitration introduces the nitro group at the meta position relative to the methoxy substituent. Using fuming nitric acid in dichloromethane at 0–5°C achieves 85–90% conversion, though isomer formation (e.g., para-nitro byproducts) remains a challenge. Polar solvents like dichloroethane improve regioselectivity by stabilizing the transition state, reducing isomer ratios to 8–12%.

Methylation and Amidation

Post-nitration, methylation of the hydroxyl group employs dimethyl sulfate in tetrahydrofuran (THF) with potassium carbonate, yielding 93–95% 3,4-dimethoxy-2-nitrobenzoic acid. Subsequent amidation with methylamine in methanol at 45°C for 5 hours completes the synthesis, though residual solvents require rigorous purification via recrystallization from ethyl acetate.

Nitration and Sequential Functionalization

A patent-derived method (CN111302945A) prioritizes early-stage nitration to streamline downstream steps.

Stepwise Reaction Sequence

  • Nitration of 3-Alkoxy-4-Acetoxybenzaldehyde :
    Reacting 3-methoxy-4-acetoxybenzaldehyde with fuming HNO₃ in dichloroethane yields 4-formyl-2-methoxy-3-nitrophenyl acetate. Isomer formation (2A) is mitigated by maintaining temperatures below 10°C.

    3-MeO-4-AcO-benzaldehyde+HNO3CH2Cl24-Formyl-2-MeO-3-NO2-phenyl acetate[2]\text{3-MeO-4-AcO-benzaldehyde} + \text{HNO}_3 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{4-Formyl-2-MeO-3-NO}_2\text{-phenyl acetate} \quad
  • Deacetylation and Methylation :
    Hydrolysis with KOH/MeOH removes the acetyl group, followed by methylation using dimethyl sulfate (1.5 eq) at 45°C. This step achieves 95% yield but requires careful pH control to prevent demethylation.

  • Oxidation to Carboxylic Acid :
    Potassium permanganate in aqueous THF oxidizes the aldehyde to 3,4-dimethoxy-2-nitrobenzoic acid. Excess oxidizer (2 eq) ensures complete conversion, though over-oxidation to quinones is a risk at elevated temperatures.

Acyl Chloride Intermediate Method

CN104356022A outlines a high-yield route leveraging acyl chloride chemistry.

Reaction Mechanism

  • Methylamine Substitution :
    4-Chloro-3-nitrobenzoic acid reacts with methylamine (25% aqueous) under reflux to form 4-methylamino-3-nitrobenzoic acid (99.4% yield).

  • Acyl Chloride Formation :
    Thionyl chloride (2 eq) converts the acid to 4-(methylamino)-3-nitrobenzoyl chloride. Anhydrous conditions prevent hydrolysis, with toluene as the optimal solvent.

  • N-Methylation :
    Reacting the acyl chloride with methylamine in dichloromethane at 25°C produces the target compound. Triethylamine (1.1 eq) scavenges HCl, driving the reaction to 97.5% yield.

Esterification and Amidation Approach

Adapted from US8586792B2, this method avoids toxic solvents via methanol-water crystallization.

Key Steps

  • Methyl Ester Formation :
    4-Iodo-3-nitrobenzoic acid reacts with trimethyl orthoacetate under reflux to form the methyl ester. Excess orthoacetate acts as both solvent and reagent, achieving 89% conversion.

  • Ammonolysis :
    Gaseous NH₃ in methanol at 50°C cleaves the ester to the amide. Catalyst-free conditions prevent over-alkylation, yielding 91% pure product after recrystallization.

Comparative Analysis of Synthetic Routes

ParameterMulti-StepAcyl ChlorideEsterification
Total Yield 78–85%97.5%80–89%
Purity >95%>99.4%>99.5%
Key Reagent Dimethyl sulfateThionyl chlorideTrimethyl orthoacetate
Isomer Control ModerateHighNot applicable
Scalability IndustrialPilot-scaleLab-scale

The acyl chloride method excels in yield and purity due to its stoichiometric efficiency, while the esterification route offers environmental benefits by avoiding chlorinated solvents .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include halides and amines.

Major Products Formed

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Pharmaceutical Development

Due to its biological activity, N,4-Dimethoxy-N-methyl-3-nitrobenzamide may serve as a lead compound for developing new therapeutic agents targeting specific diseases. Its structure suggests potential interactions with various molecular targets involved in inflammation and pain pathways.

Case Study: Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of nitrobenzamide can inhibit pro-inflammatory cytokines, suggesting that this compound might possess similar properties.

Biological Interaction Studies

The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological studies. Interaction studies focus on its binding affinity to enzymes and receptors involved in critical biological processes.

Table 1: Biological Targets and Activities

Biological TargetActivity ObservedReference
COX-2 EnzymeInhibition
TNF-αModulation
IL-6Inhibition

Synthetic Applications

This compound can be synthesized through various methods, making it a versatile intermediate in organic synthesis. Its unique structure allows for multiple chemical transformations.

Synthetic Routes

The synthesis typically involves the nitration of methoxy-substituted benzamides followed by methylation reactions. This process can be optimized for industrial applications to enhance yield and purity.

Table 2: Comparison of Related Compounds

Compound NameKey Features
N-benzyl-4-methyl-3-nitrobenzamideLacks methoxy groups; similar biological activity
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamideContains methoxy on the benzyl moiety; different reactivity
N-(4-methoxybenzyl)-3-nitrobenzamideLacks methyl group on the amide nitrogen; unique properties

Safety and Toxicology Considerations

While exploring the applications of this compound, it is crucial to consider safety data regarding its handling and potential hazards. Preliminary data suggest that compounds with nitro groups may pose toxicity risks; therefore, appropriate safety measures should be implemented during research and application.

Mechanism of Action

The mechanism of action of N,4-Dimethoxy-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between N,4-dimethoxy-N-methyl-3-nitrobenzamide and related benzamide derivatives are critical for understanding its distinct properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 3-NO₂, 4-OCH₃, N-CH₃/OCH₃ C₁₀H₁₂N₂O₅ 240.21 Dual electron-donating (OCH₃) and withdrawing (NO₂) groups; N-methyl-O-methoxy substitution
N-Methyl-4-(methylamino)-3-nitrobenzamide 3-NO₂, 4-NHCH₃, N-CH₃ C₉H₁₁N₃O₃ 209.20 Amino group at 4-position; simpler substitution pattern
N-(2,4-Dimethylphenyl)-4-methoxybenzamide (3l) 4-OCH₃, N-(2,4-dimethylphenyl) C₁₆H₁₇NO₂ 255.31 Methoxy and alkylphenyl groups; lacks nitro substituent
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br, 2-NO₂, 4-OCH₃ (on aryl amine) C₁₄H₁₁BrN₂O₄ 367.15 Bromo and nitro groups; structural analog with halogen substitution
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 3-NO₂, 4-Cl, N-(3-acetamidophenyl) C₁₅H₁₂ClN₃O₄ 333.73 Chloro and acetamido groups; potential biological activity
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide 3-NO₂, 4-Cl, N-benzyl/sulfone C₁₈H₁₇ClN₂O₅S 408.86 Complex N-substitution; sulfone moiety enhances polarity

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: Unlike simpler analogs like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) , which pairs a nitro group with a bromo substituent, this compound combines methoxy groups (electron-donating) with nitro (electron-withdrawing), creating a polarized aromatic system. This may enhance its reactivity in electrophilic substitution or metal-catalyzed reactions compared to halogenated analogs. N-Substitution: The N-methyl-O-methoxy group in the target compound is distinct from the N-benzyl or N-aryl substitutions seen in compounds like N-benzyl-4-chloro-3-nitrobenzamide .

However, analogs like N-methyl-4-(methylamino)-3-nitrobenzamide are synthesized via sequential amidation and chlorination steps , while N-(2,4-dimethylphenyl)-4-methoxybenzamide (3l) is prepared via reductive transamidation of preformed amides . These methods highlight the variability in approaches for introducing nitro and methoxy groups.

Potential Applications: Pharmaceutical Relevance: Compounds like N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide and N-benzyl-4-chloro-3-nitrobenzamide are studied for bioactivity, suggesting that the nitrobenzamide scaffold is pharmacologically relevant. The target compound’s methoxy groups may improve metabolic stability compared to halogenated analogs. Chemical Synthesis: The methoxy and nitro groups in this compound could act as directing groups in C–H functionalization reactions, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an N,O-bidentate directing group .

Biological Activity

N,4-Dimethoxy-N-methyl-3-nitrobenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C11_{11}H12_{12}N2_{2}O4_{4}
  • Functional Groups : Presence of a nitro group (-NO2_2), two methoxy groups (-OCH3_3), and a methyl group (-CH3_3) attached to a benzamide structure.

These substituents significantly influence the compound's chemical reactivity and biological properties, enhancing its lipophilicity and potential membrane permeability.

The biological activity of this compound is attributed to several mechanisms:

  • Redox Reactions : The nitro group can participate in redox reactions, which may lead to the formation of reactive intermediates that interact with cellular components.
  • Protein Interactions : The benzamide core facilitates binding to various proteins and enzymes, potentially modulating their activity.
  • Inflammation Modulation : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic activities. Interaction studies suggest that this compound may modulate pathways associated with pain perception and inflammation management.

Case Studies

  • In Vitro Studies : In laboratory settings, compounds structurally related to this compound were shown to inhibit pro-inflammatory cytokine production in activated macrophages, indicating a potential role in treating inflammatory diseases.
  • Animal Models : Preliminary studies involving animal models have suggested that this compound may reduce edema and pain responses when administered at specific dosages.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-benzyl-4-methyl-3-nitrobenzamideLacks methoxy groupsSimilar anti-inflammatory effects
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamideContains methoxy on the benzyl moietyDifferent reactivity profiles
N-(4-methoxybenzyl)-3-nitrobenzamideLacks methyl group on the amide nitrogenUnique properties affecting activity

This comparative analysis highlights how the unique combination of substituents in this compound may confer specific advantages over other compounds in therapeutic applications.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.
  • Clinical Trials : Investigating its efficacy and safety in human subjects for potential therapeutic uses.
  • Formulation Development : Exploring different formulations (e.g., nanoparticles) that may enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the recommended protocols for synthesizing N,4-Dimethoxy-N-methyl-3-nitrobenzamide?

The compound can be synthesized via amide coupling between 3-nitro-4-methoxybenzoyl chloride and N-methyl-O-methylhydroxylamine. A typical procedure involves:

  • Dissolving the amine in dichloromethane (DCM) under inert conditions.
  • Adding the acyl chloride stoichiometrically, followed by triethylamine (1.2 eq) to neutralize HCl.
  • Purification via short-column chromatography using neutral Al₂O₃ . Critical parameters include reaction time (30–60 min) and rigorous exclusion of moisture to avoid hydrolysis.

Q. How can vibrational spectroscopy (FTIR/Raman) be utilized to characterize this compound?

Assign vibrational modes using B3LYP/6-311G(d,p) DFT calculations to correlate experimental FTIR/Raman spectra with theoretical predictions. Key bands include:

  • Nitro group (NO₂) : Asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
  • Amide C=O : ~1680 cm⁻¹ (influenced by methoxy substituents).
  • Methoxy C-O : ~1250 cm⁻¹. Validate assignments via potential energy distribution (PED) analysis .

Q. What safety precautions are critical when handling this compound?

  • Conduct a hazard analysis per Prudent Practices in the Laboratory (Chapter 4), focusing on:
  • Mutagenicity: Ames II testing indicates nitrobenzamides may exhibit mutagenic potential; use fume hoods and PPE .
  • Thermal stability: DSC screening to detect decomposition risks (e.g., exothermic peaks >150°C) .
    • Store in anhydrous conditions to prevent hydrolysis to nitrobenzoic acid derivatives.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Compare DFT methods (B3LYP, B3PW91, MPW1PW91) to address discrepancies in vibrational frequencies or HOMO-LUMO gaps. For example:

  • HOMO-LUMO gap : B3LYP predicts a 4.2 eV gap, while MPW1PW91 may yield 3.9 eV due to exchange-correlation functional differences.
  • Hyperpolarizability : Use MP2 or CCSD(T) for higher accuracy in nonlinear optical property calculations . Validate computational models against high-resolution X-ray crystallographic data (e.g., SHELXL-refined structures) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent selection : Use mixed solvents (e.g., DCM/pentane) to slow crystallization and improve crystal quality.
  • Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Hydrogen bonding analysis : Map intermolecular interactions (e.g., amide-NH⋯O-methoxy) using Mercury software to predict packing motifs .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic substitution?

  • Methoxy groups : Activate the benzene ring via electron donation, directing electrophiles to the nitro-substituted position.
  • N-methylamide : Steric hindrance reduces SN2 reactivity at the amide nitrogen. Experimental validation:
  • Monitor reaction kinetics with varying substituents (e.g., replacing methoxy with Cl or CF₃) .
  • Use Hammett plots to correlate σ values with reaction rates .

Q. What mechanistic insights explain unexpected byproducts in amide bond formation?

  • Competitive pathways : Trace dibenzoylation byproducts (e.g., N,N-diacylated species) via LC-MS.
  • pH dependence : Maintain pH 8–9 (using Na₂CO₃) to suppress N-methylamine protonation and favor monoacylation .
  • Side reactions : Nitro group reduction (e.g., with NaBH₄/Cu) may occur under reductive conditions; monitor via TLC .

Methodological Resources

  • Structural refinement : SHELX suite (SHELXL for refinement, SHELXD for phase solution) .
  • Hazard assessment : ACS guidelines for mutagenicity testing and thermal stability screening .
  • Spectral databases : NIST Chemistry WebBook for reference FTIR/Raman spectra .

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